
(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol” is a chemical compound with the molecular formula C10H12N2OS . It is a powder in physical form . The compound is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N2OS/c1-7-5-9(11-12(7)2)10(13)8-3-4-14-6-8/h3-6,10,13H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 208.28 . The compound’s InChI key is MQSBBBQYKMXIFA-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Molecular Logic Devices
Research has identified 1,3,5-triarylpyrazolines, which share structural similarities with "(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol," as potential molecular logic devices. These compounds exhibit off-on-off fluorescence behavior influenced by pH levels, showcasing their application in molecular electronics and sensor technology. The mechanism involves photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, highlighting their utility in developing pH-responsive materials (Zammit et al., 2015).
Tautomeric Transformations
Another study explores the tautomeric transformations of pyrazole derivatives in different phases, shedding light on the structural dynamics of such compounds. This research is crucial for understanding the chemical behavior and potential applications of pyrazole-based compounds in various solvents and conditions, providing a foundation for the design of novel materials and sensors (G. A. Chmutova et al., 2001).
Hydrogen Bonded Molecular Dimers
The synthesis and characterization of 3,5-diaryl-1H-pyrazoles reveal the formation of molecular dimers through hydrogen bonding. This study contributes to the understanding of molecular interactions and assembly in pyrazole derivatives, which can be leveraged in the development of supramolecular structures for various applications (Chun-yang Zheng et al., 2010).
Antibacterial Activity of Metal Complexes
Research into the antibacterial activity of metal complexes with pyrazole-based ligands, including compounds structurally related to "this compound," has shown promising results. These complexes exhibit enhanced antimicrobial properties compared to the ligand alone, suggesting potential applications in developing new antibacterial agents (P. Tharmaraj et al., 2009).
Eigenschaften
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-thiophen-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-5-9(11-12(7)2)10(13)8-3-4-14-6-8/h3-6,10,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSBBBQYKMXIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

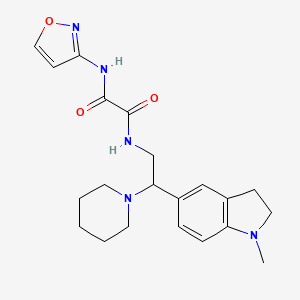
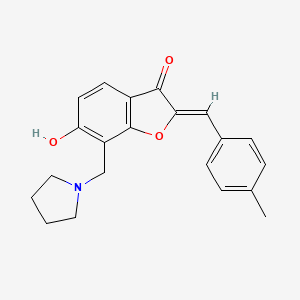
![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675999.png)

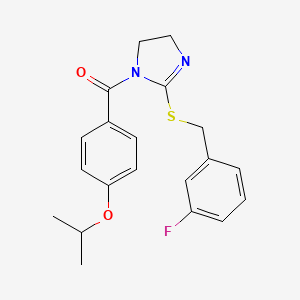
![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2676003.png)
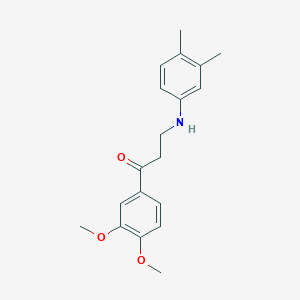
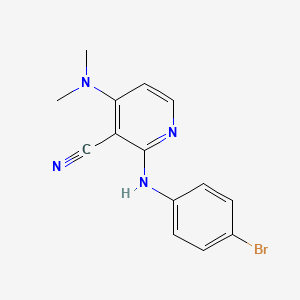
![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)
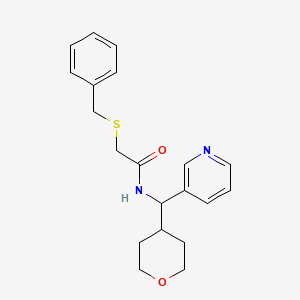
![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B2676015.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2676018.png)